Efatutazone dihydrochloride monohydrate is an investigational small molecule drug primarily studied for its potential therapeutic applications in various cancers, including lymphoma, liposarcoma, solid tumors, multiple myeloma, and recurrent thyroid cancer. It acts as a peroxisome proliferator-activated receptor gamma agonist, which plays a crucial role in regulating cellular functions such as glucose metabolism and lipid storage .
Efatutazone is classified under investigational drugs and is recognized for its unique chemical structure. The compound's chemical formula is with a CAS registry number of 1048002-36-3. It has been the subject of several clinical trials aimed at evaluating its efficacy and safety in treating various malignancies .
The synthesis of efatutazone dihydrochloride monohydrate involves several chemical reactions that lead to the formation of the thiazolidinedione core structure. While specific detailed methodologies are proprietary or not fully disclosed in public literature, the general approach includes:
The synthesis may require advanced techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation .
Efatutazone dihydrochloride monohydrate features a complex molecular structure characterized by a thiazolidinedione ring fused with various aromatic systems. The IUPAC name is 5-[(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-1,3-benzodiazol-2-yl]methoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione.
Key structural data include:
Efatutazone can participate in various chemical reactions typical for thiazolidinediones, including:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to investigate structure-activity relationships.
Efatutazone dihydrochloride monohydrate exerts its effects primarily through activation of peroxisome proliferator-activated receptor gamma. This activation leads to:
These properties influence the drug's absorption, distribution, metabolism, and excretion profiles .
Efatutazone dihydrochloride monohydrate has been investigated primarily in oncology settings:
The structural optimization of efatutazone dihydrochloride monohydrate (chemical formula: C₂₇H₃₀Cl₂N₄O₅S; molecular weight: 593.5 g/mol) exemplifies targeted PPARγ agonist design [2] [6]. PPARγ ligands require three critical structural domains for activation: 1) a hydrophilic head group (thiazolidinedione ring) forming hydrogen bonds with helix 12 (H12) in the ligand-binding domain (LBD), 2) a linker region (benzyl-oxymethyl bridge) enabling conformational flexibility, and 3) a hydrophobic tail (4-amino-3,5-dimethylphenoxy-benzimidazole) occupying the LBD's arm III [3] [6]. Efatutazone's incorporation of a benzimidazole-ether scaffold significantly enhances PPARγ binding affinity (EC₅₀ = 1 nM) compared to early thiazolidinediones like ciglitazone (EC₅₀ = 700 nM) [3] [6]. This 700-fold potency increase stems from:
Table 1: Structural Evolution of Thiazolidinedione PPARγ Agonists
Compound | Hydrophilic Head | Linker Region | Hydrophobic Tail | PPARγ EC₅₀ (nM) |
---|---|---|---|---|
Ciglitazone | Thiazolidinedione | -CH₂- | Cyclohexylmethyl | 700 |
Pioglitazone | Thiazolidinedione | -CH₂- | 5-Methylpyridyl | 550 |
Rosiglitazone | Thiazolidinedione | -CH₂CH₂- | Pyridyl-N-oxide | 60 |
Efatutazone | Thiazolidinedione | -OCH₂- | Dimethylphenoxy-benzimidazole | 1 |
Efatutazone represents third-generation optimization, overcoming limitations of earlier analogs:
Table 2: Functional Comparison of Thiazolidinedione Agonists
Parameter | Pioglitazone | Rosiglitazone | Efatutazone |
---|---|---|---|
PPARγ EC₅₀ (nM) | 440 | 60 | 0.8 |
Plasma Cₘₐₓ (ng/mL) | 1500* | 800* | 22.0** |
Adiponectin Induction | 2.5-fold | 3.1-fold | 8.6-fold |
Tumor Growth Inhibition | None reported | Partial | Synergistic with paclitaxel |
Typical human dose concentrations; *At 0.3mg BID dosing [5]
The synthesis employs a convergent strategy with three critical intermediates [2]:
The racemic product undergoes diastereomeric salt resolution with (1R)-(-)-10-camphorsulfonic acid to isolate the (R)-enantiomer, crucial for PPARγ activity (eutomer IC₅₀ = 0.8 nM vs distomer IC₅₀ = 320 nM) [2] [6].
The dihydrochloride salt was selected through comprehensive profiling [2] [5]:
Monohydrate formulation prevents dehydration-rehydration cycles that cause amorphization [5] [7]:
Table 4: Solid-State Properties of Optimized Monohydrate Form
Characterization Method | Key Parameters | Acceptance Criteria |
---|---|---|
XRPD | Characteristic peaks at 8.2°, 12.5°, 16.7° 2θ | No amorphous halo |
TGA | Water loss = 3.0–3.5% at 100–110°C | Residue <0.1% |
DSC | Endotherm at 112°C (dehydration) | Peak shift ≤2°C |
Dynamic Vapor Sorption | <0.5% weight change (0–80% RH) | No form conversion |
Raman Spectroscopy | C=O stretch at 1695 cm⁻¹ | Band shift ≤2 cm⁻¹ |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0